7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
Overview
Description
Preparation Methods
The synthesis of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole typically involves the bromination of 1,1,2-trimethyl-1H-benzo[e]indole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position. The reaction mixture is usually stirred at room temperature and then refluxed for several hours . After the reaction is complete, the mixture is poured onto ice and neutralized with sodium carbonate to precipitate the product, which is then collected by filtration .
Chemical Reactions Analysis
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium carbonate for neutralization and various nucleophiles for substitution reactions .
Scientific Research Applications
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole is used in several scientific research applications:
Fluorescent Probes: It can be used as a fluorescent probe for intracellular pH detection and cell marking.
Tumor Imaging: The compound is utilized in the development of near-infrared optical probes for in-vivo tumor imaging.
Proteomics Research: It is employed in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole involves its interaction with specific molecular targets. As a fluorescent probe, it binds to cellular components and emits fluorescence, allowing researchers to visualize and track cellular processes . The exact molecular pathways and targets depend on the specific application and experimental conditions.
Comparison with Similar Compounds
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole is similar to other indole derivatives, such as 1,1,2-trimethyl-1H-benzo[e]indole and 2,3,3-trimethyl-4,5-benzo-3H-indole . the presence of the bromine atom at the 7-position makes it unique and imparts specific chemical properties that are useful in various research applications .
Similar compounds include:
These compounds share a similar core structure but differ in their substituents, which can affect their chemical reactivity and applications.
Properties
IUPAC Name |
7-bromo-1,1,2-trimethylbenzo[e]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-9-15(2,3)14-12-6-5-11(16)8-10(12)4-7-13(14)17-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKFWXNRBKESAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C3=C(C=C2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650645 | |
Record name | 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879713-65-2 | |
Record name | 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-1,1,2-trimethyl-1H-benzo[e]i ndole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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